molecular formula C43H43N3O4 B15080969 3-(2-(Tritylamino)ethyl)-1H-indol-5-yl 6-(((benzyloxy)carbonyl)amino)hexanoate

3-(2-(Tritylamino)ethyl)-1H-indol-5-yl 6-(((benzyloxy)carbonyl)amino)hexanoate

Cat. No.: B15080969
M. Wt: 665.8 g/mol
InChI Key: ODUMKZCGLZKICP-UHFFFAOYSA-N
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Description

3-(2-(Tritylamino)ethyl)-1H-indol-5-yl 6-(((benzyloxy)carbonyl)amino)hexanoate is a complex organic compound that features a combination of indole, tritylamine, and benzyloxycarbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(Tritylamino)ethyl)-1H-indol-5-yl 6-(((benzyloxy)carbonyl)amino)hexanoate typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Attachment of the Tritylamine Group: The tritylamine group is introduced through a nucleophilic substitution reaction, where trityl chloride reacts with an amine group on the indole derivative.

    Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group is typically introduced via a carbamate formation reaction, where benzyl chloroformate reacts with an amine group on the hexanoate chain.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-(2-(Tritylamino)ethyl)-1H-indol-5-yl 6-(((benzyloxy)carbonyl)amino)hexanoate can undergo various chemical reactions, including:

    Oxidation: The indole core can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The tritylamine group can be reduced using hydrogenation or metal hydrides.

    Substitution: The benzyloxycarbonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Benzyl chloroformate in the presence of a base like triethylamine.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced tritylamine derivatives.

    Substitution: Substituted carbamate derivatives.

Scientific Research Applications

3-(2-(Tritylamino)ethyl)-1H-indol-5-yl 6-(((benzyloxy)carbonyl)amino)hexanoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 3-(2-(Tritylamino)ethyl)-1H-indol-5-yl 6-(((benzyloxy)carbonyl)amino)hexanoate involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, modulating their activity. The tritylamine group can enhance the compound’s binding affinity and specificity, while the benzyloxycarbonyl group can protect the molecule from metabolic degradation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-(Tritylamino)ethyl)-1H-indole-5-carboxylic acid
  • 3-(2-(Tritylamino)ethyl)-1H-indole-5-methanol
  • 3-(2-(Tritylamino)ethyl)-1H-indole-5-acetate

Uniqueness

3-(2-(Tritylamino)ethyl)-1H-indol-5-yl 6-(((benzyloxy)carbonyl)amino)hexanoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzyloxycarbonyl group provides additional stability and versatility in chemical reactions, making it a valuable compound for various applications.

Properties

Molecular Formula

C43H43N3O4

Molecular Weight

665.8 g/mol

IUPAC Name

[3-[2-(tritylamino)ethyl]-1H-indol-5-yl] 6-(phenylmethoxycarbonylamino)hexanoate

InChI

InChI=1S/C43H43N3O4/c47-41(24-14-5-15-28-44-42(48)49-32-33-16-6-1-7-17-33)50-38-25-26-40-39(30-38)34(31-45-40)27-29-46-43(35-18-8-2-9-19-35,36-20-10-3-11-21-36)37-22-12-4-13-23-37/h1-4,6-13,16-23,25-26,30-31,45-46H,5,14-15,24,27-29,32H2,(H,44,48)

InChI Key

ODUMKZCGLZKICP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCCCC(=O)OC2=CC3=C(C=C2)NC=C3CCNC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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